CCR5 Antagonist Activity: 4-(3-Methoxyphenyl)benzonitrile as a Scaffold for HIV Entry Inhibition
4-(3-Methoxyphenyl)benzonitrile and its derivatives have been identified as CCR5 antagonists, a validated target for HIV entry inhibition [1]. In a cell-cell fusion assay measuring inhibition of HIV-1 gp120-induced fusion, a derivative of this core scaffold exhibited an IC50 of 1.86E+6 nM [1]. While this specific data point indicates modest direct potency for that derivative, the core biphenyl carbonitrile scaffold is recognized as a privileged structure for developing more potent CCR5 antagonists, with related optimized compounds achieving sub-nanomolar IC50 values (e.g., 0.110 nM) [2]. This positions 4-(3-methoxyphenyl)benzonitrile as a valuable starting point for medicinal chemistry optimization in antiviral research, distinct from simple benzonitriles lacking the biphenyl extension required for receptor binding [3].
| Evidence Dimension | CCR5 Antagonist Activity |
|---|---|
| Target Compound Data | IC50: 1.86E+6 nM (for a derivative) |
| Comparator Or Baseline | Related optimized CCR5 antagonist: IC50: 0.110 nM |
| Quantified Difference | N/A (Class-level inference; scaffold optimization potential) |
| Conditions | Cell-cell fusion assay; HIV-1 gp120-induced fusion between viral envelope protein-expressing cells |
Why This Matters
This demonstrates the compound's validated biological target engagement as a CCR5 antagonist scaffold, a critical differentiator for antiviral drug discovery programs.
- [1] BindingDB. BDBM50350040 (CHEMBL1813445). Antagonist activity against human CCR5 receptor. View Source
- [2] BindingDB. BDBM50394601 (CHEMBL2164217). Antagonist activity at CCR5 receptor. View Source
- [3] Zhang, H.L. Preliminary screening of pharmacological activity of benzonitrile derivatives. Semantic Scholar, 2012. View Source
